Cas no 91197-53-4 (Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://de.kuujia.com/scimg/cas/91197-53-4x500.png)
91197-53-4 structure
Produktname:Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]b
- milliamine H
- [(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate
- 91197-53-4
- Benzoic acid, 2-((2-(methylamino)benzoyl)amino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- DTXSID10919896
- N-[2-({[9a-(Acetyloxy)-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl]oxy}carbonyl)phenyl]-2-(methylamino)benzene-1-carboximidic acid
- 9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl 2-((2-(methylamino)benzoyl)amino)benzoate (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
-
- Inchi: InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1
- InChI-Schlüssel: HRUJEWFJYODYPE-YAJLYFIVSA-N
- Lächelt: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC
Berechnete Eigenschaften
- Genaue Masse: 658.289
- Monoisotopenmasse: 658.289
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1440
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 172Ų
- Oberflächenladung: 0
- Tautomerzahl: 57
Experimentelle Eigenschaften
- Dichte: 1.38
- Siedepunkt: 751.6°Cat760mmHg
- Flammpunkt: 408.4°C
- Brechungsindex: 1.651
Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Verwandte Literatur
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
91197-53-4 (Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Verwandte Produkte
- 922133-77-5(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1,1'-biphenyl-4-sulfonamide)
- 477295-18-4(3-(2E)-3-(2-chlorophenyl)prop-2-enamido-1-benzofuran-2-carboxamide)
- 2624123-30-2(3-(4-bromophenyl)-1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea)
- 132289-66-8(Methyl 2-Amino-2-(thiophen-2-yl)acetate Hydrochloride)
- 1933581-04-4(4-Pyrimidinecarboxylic acid, 2-(1,4-dithian-2-yl)-1,6-dihydro-6-oxo-)
- 159016-21-4(Hydrazinecarboxylicacid, 2-(1-iminopropyl)-, 1,1-dimethylethyl ester)
- 54012-86-1(Ethyl 4-(4-methyl-2-quinolinyl)aminobenzenecarboxylate)
- 1289147-28-9(6-Fluoro-4-hydroxynicotinaldehyde)
- 1231244-42-0(5-Bromo-2-(5-bromomethyl-isoxazol-3-yl)-pyridine)
- 1378679-17-4(2-(2-chloro-5-fluorophenoxy)acetonitrile)
Empfohlene Lieferanten
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
